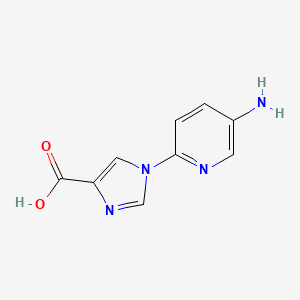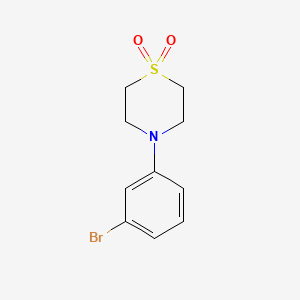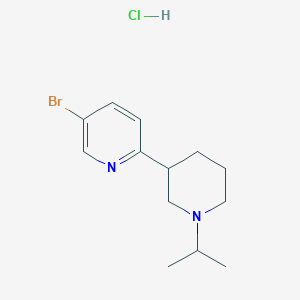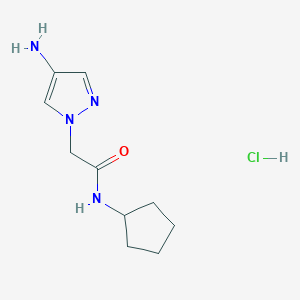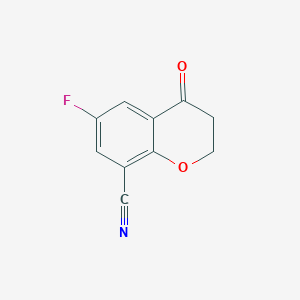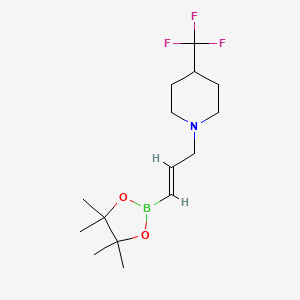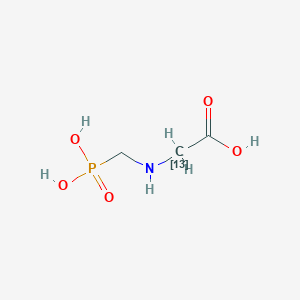
N-(Phosphonomethyl)(2-~13~C)glycine
説明
“N-(Phosphonomethyl)(2-~13~C)glycine”, also known as Glyphosate, is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .
Molecular Structure Analysis
The linear formula of “N-(Phosphonomethyl)(2-~13~C)glycine” is (HO)2P(O)CH2NHCH2CO2H . Its molecular weight is 169.07 . The SMILES string representation is OC(=O)CNCP(O)(O)=O .Chemical Reactions Analysis
“N-(Phosphonomethyl)(2-~13~C)glycine” is known to inhibit the plant enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway-dependent synthesis of aromatic amino acids in plants .Physical And Chemical Properties Analysis
“N-(Phosphonomethyl)(2-~13~C)glycine” appears as a white crystalline powder . It has a melting point of 230 °C (dec.) (lit.) . The compound is suitable for HPLC and gas chromatography (GC) techniques .科学的研究の応用
Environmental Fate and Soil Interaction
Glyphosate's behavior in agricultural soil underscores its environmental persistence and interaction with the ecosystem. Al-Rajab and Hakami (2014) detail glyphosate's degradation, stabilization, remobilization, and leaching in agricultural soils, highlighting its rapid degradation and slow leaching, which mitigates groundwater contamination risks but raises questions about long-term soil health and microbial ecosystem impacts (Al-Rajab & Hakami, 2014).
Herbicide Resistance and Protein Engineering
The molecular basis of glyphosate resistance through protein engineering offers insights into the adaptability of agricultural practices in response to weed resistance. Pollegioni, Schonbrunn, and Siehl (2011) explore various mechanisms of resistance, including natural diversity and molecular evolution, pointing towards a sustainable use of glyphosate by mitigating resistance development (Pollegioni, Schonbrunn, & Siehl, 2011).
Microbial Activity and Ecological Impact
Araújo, Monteiro, and Abarkeli (2003) studied glyphosate's impact on microbial activity in Brazilian soils, revealing that glyphosate application increases soil respiration and enzyme activity, suggesting alterations in soil microbial communities that could affect soil health and nutrient cycling (Araújo, Monteiro, & Abarkeli, 2003).
Water Systems and Aquatic Organisms
The fate and transport of glyphosate in surface waters of agricultural basins were examined by Coupe, Kalkhoff, Capel, and Grégoire (2012), who found variable detection frequencies and magnitudes across basins. This work illustrates the complexities of glyphosate's environmental transport and its potential to affect aquatic ecosystems through runoff (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
Synthesis and Medicinal Chemistry
Recent developments in the synthesis and biological activity of α-aminophosphonic acids, including N-(phosphonomethyl) glycine derivatives, underscore their importance in medicinal chemistry. Naydenova, Todorov, and Troev (2010) discuss these compounds' structural analogies to amino acids and their potential for therapeutic applications, highlighting the ongoing research into glyphosate's chemical properties and applications beyond herbicide use (Naydenova, Todorov, & Troev, 2010).
Safety And Hazards
特性
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phosphonomethyl)(2-~13~C)glycine | |
CAS RN |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



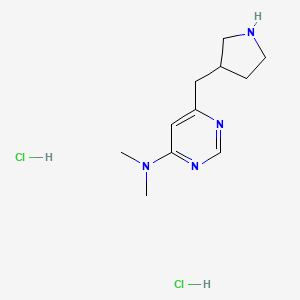
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride](/img/structure/B1443553.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
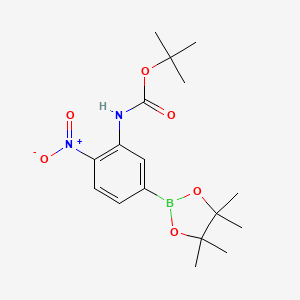
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)
